REACTION_CXSMILES
|
[Li]C(CC)C.CN(CCN(C)C)C.[CH3:14][O:15][C:16]1[CH:24]=[C:23]([C:25]([F:28])([F:27])[F:26])[CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19].[Br:29]C(Cl)(Cl)C(Cl)(Cl)Br>C1CCCCC1.C1COCC1>[Br:29][C:21]1[CH:22]=[C:23]([C:25]([F:26])([F:27])[F:28])[CH:24]=[C:16]([O:15][CH3:14])[C:17]=1[C:18]([OH:20])=[O:19]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[Li]C(C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C1CCCCC1
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Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
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CN(C)CCN(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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COC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
BrC(C(Br)(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
The dark green solution was stirred at −75° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −70° C
|
Type
|
STIRRING
|
Details
|
The off-white suspension was stirred at −75° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The yellow solution was quenched by dropwise addition of 60 ml water under ice bath
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with ethyl acetate (70 ml) and water (30 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
The crude product was stirred in heptane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from heptane (7 ml) and ethyl acetate (2 ml)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C(=CC(=C1)C(F)(F)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 815 mg | |
YIELD: PERCENTYIELD | 12% | |
YIELD: CALCULATEDPERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |